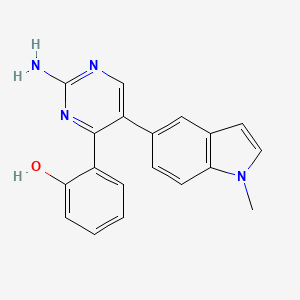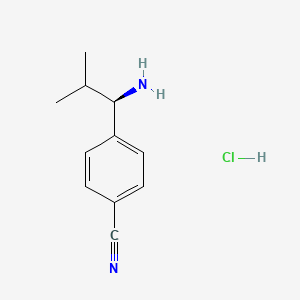
(2,6-Difluorophenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Difluorophenyl)phosphonic acid is a phosphonic acid derivative with the molecular formula C6H5F2O3P and a molecular weight of 194.07 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring and a phosphonic acid group. It is a white crystalline powder that is soluble in water and organic solvents.
Vorbereitungsmethoden
The synthesis of (2,6-Difluorophenyl)phosphonic acid typically involves the use of phosphonodiamide intermediates. One common method starts with the nucleophilic bis(dialkylamino)chlorophosphine, which reacts with the appropriate fluorinated aromatic compound. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
(2,6-Difluorophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The phosphonic acid group can undergo hydrolysis, leading to the formation of phosphonic acid derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
(2,6-Difluorophenyl)phosphonic acid has a wide range of applications in scientific research:
Organic Electronics: It is used to modify zinc oxide (ZnO) electron transport layers in solar cells, improving power conversion efficiency.
Surface Functionalization: The compound is employed in the functionalization of surfaces, which is crucial in the design of supramolecular or hybrid materials.
Synthesis of Phosphonic Acids: It serves as a key intermediate in the synthesis of various phosphonic acid derivatives used in chemistry, biology, and physics.
Wirkmechanismus
The mechanism of action of (2,6-Difluorophenyl)phosphonic acid involves the phosphonate moiety, which can replace the phosphate fragment of organic phosphates. This moiety mimics the carboxylate group in amino- and hydroxy-acids and acts as a transition state analogue during the hydrolysis of esters. The compound’s effects are exerted through its interaction with specific molecular targets and pathways, although detailed studies on these interactions are ongoing.
Vergleich Mit ähnlichen Verbindungen
(2,6-Difluorophenyl)phosphonic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence its reactivity and properties. Similar compounds include:
Phenylphosphonic acid: Lacks fluorine atoms, resulting in different reactivity and applications.
(2,4-Difluorophenyl)phosphonic acid: Has fluorine atoms at different positions on the phenyl ring, leading to variations in chemical behavior.
(3,5-Difluorophenyl)phosphonic acid: Another isomer with distinct properties due to the different positioning of fluorine atoms.
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2O3P/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLWBKVPYVARBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)P(=O)(O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)

![3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B596463.png)
![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)




